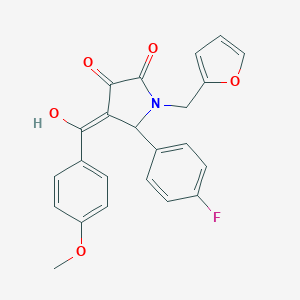
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as FMHM, is a chemical compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing oxidative stress and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell cycle arrest and apoptosis, and disruption of mitochondrial membrane potential. Additionally, 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a novel anticancer agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and potential as a therapeutic agent for cancer treatment. Additionally, studies could explore its potential use in other diseases, such as inflammation and neurodegenerative disorders. Further research could also investigate the potential side effects and toxicity of 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in vivo.
Conclusion
In conclusion, 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in scientific research, particularly in cancer treatment. Its mechanism of action and potential side effects need further investigation, but its unique properties make it a promising candidate for future research.
Métodos De Síntesis
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline and 2-furancarboxaldehyde to form 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-2-methyl-1,5-dihydro-2H-pyrrol-2-one. This intermediate is then reacted with 4-methoxybenzoyl chloride to form 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that 5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research in cancer treatment.
Propiedades
Nombre del producto |
5-(4-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C23H18FNO5 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(4Z)-5-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18FNO5/c1-29-17-10-6-15(7-11-17)21(26)19-20(14-4-8-16(24)9-5-14)25(23(28)22(19)27)13-18-3-2-12-30-18/h2-12,20,26H,13H2,1H3/b21-19- |
Clave InChI |
YLDXOJFCVXMTFH-VZCXRCSSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)



![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)

![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)